molecular formula C12H6F2N2O4S2 B1281798 Bis(4-fluoro-2-nitrophenyl) disulfide CAS No. 796-69-0

Bis(4-fluoro-2-nitrophenyl) disulfide

Cat. No.: B1281798
CAS No.: 796-69-0
M. Wt: 344.3 g/mol
InChI Key: ILHDUSONWGHVPO-UHFFFAOYSA-N
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Description

Bis(4-fluoro-2-nitrophenyl) disulfide is an organic compound with the molecular formula C12H6F2N2O4S2 and a molecular weight of 344.32 g/mol . It is characterized by the presence of two 4-fluoro-2-nitrophenyl groups connected by a disulfide bond. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-fluoro-2-nitrophenyl) disulfide can be synthesized through the oxidation of 4-fluoro-2-nitrophenylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluoro-2-nitrophenyl) disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(4-fluoro-2-nitrophenyl) disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(4-fluoro-2-nitrophenyl) disulfide involves its ability to undergo redox reactions and form covalent bonds with other molecules. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox reactions play a crucial role .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) disulfide
  • Bis(4-nitrophenyl) disulfide
  • Bis(4-bromophenyl) disulfide

Uniqueness

Bis(4-fluoro-2-nitrophenyl) disulfide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHDUSONWGHVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531063
Record name 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-69-0
Record name 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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